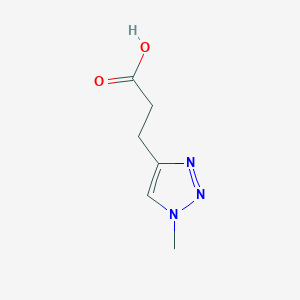

3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1-methyltriazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-4-5(7-8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQWBBLAMCLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28819-28-5 | |

| Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an aqueous medium or a mixture of water and an organic solvent under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent composition, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

Research indicates that derivatives of triazoles, including 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-methanol, exhibit significant antifungal properties. A study synthesized a quinoline derivative incorporating this triazole compound and tested its efficacy against fungal strains. The results demonstrated promising antifungal activity, suggesting that such compounds could serve as effective antifungal agents in clinical settings .

2. Anticancer Properties

Triazole derivatives have been explored for their anticancer effects. The structure of 1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-methanol allows for modifications that enhance its interaction with cancer cells. Some studies have shown that triazole compounds can inhibit cell proliferation in various cancer cell lines, indicating potential for development as anticancer drugs .

3. Corrosion Inhibition

Recent studies have also investigated the use of triazole derivatives as corrosion inhibitors in metal protection. The compound's ability to form stable complexes with metal surfaces can prevent corrosion processes, making it useful in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions. These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, triazole derivatives have been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Key Findings and Implications

- Triazole vs. Pyrazole/Thiazole : The triazole core offers superior hydrogen-bonding capacity and metabolic stability compared to pyrazole or thiazole derivatives, making it advantageous in drug design.

- Acidity and Solubility: The carboxylic acid group in this compound provides higher acidity than esters (e.g., methylthio derivatives) and enables salt formation for improved delivery.

- Antimicrobial Potential: While less potent than chlorinated phenylpropanoic acids, triazole derivatives could be optimized with substituents to enhance activity .

Biological Activity

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a notable compound within the class of triazole derivatives, characterized by its unique structural features that include a triazole ring and a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies.

The molecular formula of this compound is , with a molecular weight of approximately 155.16 g/mol. The structure includes a methyl group at the 1-position of the triazole ring and a propanoic acid group at the 3-position, contributing to its reactivity and interaction potential with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| IUPAC Name | 3-(1-methyltriazol-4-yl)propanoic acid |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The triazole ring allows for significant π-π interactions and hydrogen bonding capabilities, which are crucial for modulating protein functions.

Interaction with Enzymes

Research indicates that this compound can act as an enzyme inhibitor. The presence of the propanoic acid moiety enhances its ability to form hydrogen bonds with active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activity. For example, preliminary studies have suggested its role in inhibiting enzymes involved in metabolic pathways relevant to cancer and neurological disorders.

Biological Activity

Studies have highlighted several areas where this compound demonstrates significant biological activity:

1. Anticancer Potential

Research has shown that triazole derivatives can exhibit anticancer properties. The compound's ability to influence cellular pathways suggests potential applications in cancer therapy.

2. Neurological Applications

Given its structural properties, this compound may also play a role in treating neurological disorders by modulating neurotransmitter systems or inhibiting enzymes involved in neurodegeneration.

3. Enzyme Inhibition

The compound has been investigated for its enzyme inhibition capabilities, particularly in studies focusing on metabolic enzymes that are critical in various diseases.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for constructing the triazole ring under mild conditions.

Microwave-Assisted Synthesis : This method enhances reaction rates and yields when synthesizing the compound.

| Synthesis Method | Description |

|---|---|

| Click Chemistry | Utilizes CuAAC for efficient triazole formation |

| Microwave-Assisted Synthesis | Improves yields through enhanced reaction rates |

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with cell cycle progression.

Case Study 2: Neuroprotective Effects

In another investigation, the compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that it could enhance cell viability and reduce apoptosis in neuronal cell lines.

Q & A

Q. What are the optimal synthetic routes for 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the propanoic acid moiety. Key steps include:

- Step 1: Formation of the triazole core via click chemistry, using propargyl derivatives and methyl azides under CuSO₄/ascorbate catalysis .

- Step 2: Hydrolysis or oxidation of ester intermediates to yield the propanoic acid group.

Critical Parameters: - Temperature (45–60°C) and solvent polarity (methanol/water mixtures) optimize cycloaddition efficiency .

- Neutral pH and inert atmospheres prevent side reactions during hydrolysis .

Yield Optimization:

| Step | Solvent | Catalyst | Yield |

|---|---|---|---|

| Triazole formation | MeOH/H₂O | CuSO₄/Na ascorbate | 85–97% |

| Acid hydrolysis | H₂O/THF | Amberlite H⁺ resin | >90% |

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., triazole C-H at δ 7.5–8.0 ppm, propanoic acid -COOH at δ 12–13 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₁₀N₃O₂: 168.0775 g/mol) .

- Infrared (IR) Spectroscopy:

- Peaks at 1700–1750 cm⁻¹ confirm carboxylic acid C=O stretching .

- Elemental Analysis:

- Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What is the compound’s role as a building block in medicinal chemistry?

Answer: The triazole ring mimics peptide bonds or aromatic heterocycles in drug design, enabling:

- Enzyme Inhibition: The triazole’s nitrogen atoms coordinate with active-site metal ions (e.g., metalloproteases) .

- Proteolysis-Targeting Chimeras (PROTACs): The propanoic acid group facilitates linker conjugation to E3 ligase ligands .

- Case Study: Analogues like 3-(1H-1,2,3-triazol-4-yl)propanoic acid derivatives show antiviral activity by blocking viral polymerase binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar triazole-propanoic acid derivatives?

Answer: Discrepancies often arise from:

- Substituent Effects: Methyl groups on the triazole alter lipophilicity, impacting membrane permeability. For example, 1-methyl substitution increases logP by 0.5 units compared to unsubstituted analogues, enhancing cellular uptake .

- Experimental Design:

- Use isogenic cell lines to control for genetic variability.

- Validate target engagement via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Resolution Workflow:

Perform head-to-head bioassays under standardized conditions.

Conduct molecular dynamics simulations to compare binding poses .

Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina):

- Triazole ring forms π-π interactions with aromatic residues (e.g., Phe360 in COX-2) .

- Density Functional Theory (DFT):

- Machine Learning:

- Train models on PubChem BioAssay data (AID 1259351) to predict cytotoxicity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Answer: Challenges:

- Low electron density for the triazole ring due to disorder.

- Twinning in crystals grown from polar solvents (e.g., DMSO).

Solutions with SHELXL: - TWIN/BASF Commands: Model twinning via scale factor refinement .

- ISOR/SUMP Restraints: Constrain thermal motion of the methyl group to prevent overfitting .

- Case Study: A 1.2 Å resolution structure (PDB: 5LE) confirmed planar geometry of the triazole ring using SHELXPRO .

Q. How does the triazole ring’s electronic structure influence its mechanism of action in enzyme inhibition?

Answer:

- Electron-Deficient Nature: The triazole’s sp²-hybridized nitrogen atoms stabilize charge-transfer interactions with catalytic residues (e.g., His57 in serine proteases) .

- Tautomerism: 1,2,3-Triazole exists as two tautomers; the 1H-form predominates in aqueous solutions, enhancing hydrogen-bonding capacity .

- Kinetic Studies:

- Competitive inhibition (Ki = 2.3 μM) observed with trypsin, confirmed by Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.